

Application Notes and Protocols: Nickel Diethyldithiocarbamate in Electrocatalysis

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Compound of Interest

Compound Name: Nickel diethyldithiocarbamate

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This document provides a comprehensive overview of the application of **nickel diethyldithiocarbamate**, $\text{Ni}(\text{S}_2\text{CNEt}_2)_2$, often abbreviated as $\text{Ni}(\text{dtc})_2$, in the field of electrocatalysis. While not always the active catalyst itself, $\text{Ni}(\text{dtc})_2$ serves as a versatile and valuable single-source precursor for the synthesis of highly active electrocatalytic materials, particularly for the Oxygen Evolution Reaction (OER). It is also explored in energy storage systems like redox flow batteries and dye-sensitized solar cells due to its unique redox properties.

Applications in Electrocatalysis

Nickel diethyldithiocarbamate is primarily utilized as a precursor to generate active catalytic species. Its defined structure and composition allow for controlled synthesis of nickel-based materials.

- **Precursor for Oxygen Evolution Reaction (OER) Catalysts:** $\text{Ni}(\text{dtc})_2$ complexes can be converted into active OER catalysts.^[1] Through electrochemical anodic activation, these complexes transform into nickel oxyhydroxide ($\text{Ni}(\text{O})\text{OH}$), which is the catalytically active species.^[1] This in-situ formation creates a unique interface between the molecular complex and the $\text{Ni}(\text{O})\text{OH}$, which is believed to be the "real catalyst".^[1]
- **Single-Source Precursor for Nickel Sulfides (NiS):** $\text{Ni}(\text{dtc})_2$ is widely used as a "single-source" precursor for synthesizing various phases of nickel sulfide (e.g., NiS , Ni_9S_8 , Ni_3S_2)

through thermal decomposition (thermolysis).[2][3] The resulting nickel sulfide nanoparticles or thin films are promising materials for electrocatalysis, including the hydrogen evolution reaction (HER), due to their high surface area and reactivity.[2][4] The specific crystalline phase of the nickel sulfide can be controlled by adjusting decomposition conditions like temperature and atmosphere.[2][3]

- **Redox Mediator in Energy Systems:** The unique redox chemistry of $\text{Ni}(\text{dtc})_2$, particularly its ability to undergo a two-electron oxidation from $\text{Ni}(\text{II})$ to $\text{Ni}(\text{IV})$, makes it a subject of interest for energy storage and conversion.[2][5][6] It has been investigated as a potential multi-electron storage catholyte in non-aqueous redox flow batteries (RFBs) and as a redox mediator in dye-sensitized solar cells (DSSCs), offering a promising alternative to traditional mediators.[2][5][7]

Quantitative Data Summary

The electrocatalytic performance of materials derived from **nickel diethyldithiocarbamate** is summarized below. The data highlights its application as a pre-catalyst for the Oxygen Evolution Reaction.

Electrocatalytic Reaction	Catalyst Precursor	Active Catalyst	Substrate	Electrolyte	Overpotential (mV) @ 10 mA cm^{-2}	Reference
Oxygen Evolution Reaction (OER)	$[\text{Ni}(\text{L}_2)_2]$ (L_2 = N-methylthioephene-N-4-pyridylmethyl dithiocarbamate)	$\text{Ni}(\text{O})\text{OH}$	Activated Carbon Cloth (CC)	1.0 M KOH	330	[1]

Experimental Protocols

Protocol for Synthesis of Nickel(II) Bis(diethyldithiocarbamate)

This protocol is based on the well-established precipitation reaction.[\[2\]](#)[\[8\]](#)

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Sodium diethyldithiocarbamate trihydrate ($\text{NaS}_2\text{CNEt}_2 \cdot 3\text{H}_2\text{O}$)
- Deionized water
- Chloroform (CHCl_3)
- Hexanes

Procedure:

- Prepare an aqueous solution of nickel(II) chloride hexahydrate. For example, dissolve 3 mmol of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in deionized water.[\[3\]](#)
- In a separate beaker, prepare an aqueous solution of sodium diethyldithiocarbamate (6 mmol, 2 molar equivalents).[\[3\]](#)
- Slowly add the sodium diethyldithiocarbamate solution to the nickel(II) chloride solution while stirring. A bright green precipitate of $\text{Ni}(\text{S}_2\text{CNEt}_2)_2$ will form immediately.[\[3\]](#)[\[8\]](#)
- Collect the green microcrystals by filtration using a sintered-glass filter.[\[3\]](#)
- Wash the precipitate with deionized water to remove any unreacted salts.
- For purification, transfer the solid to a beaker and dissolve it in a minimal amount of chloroform (~50 mL).[\[3\]](#)
- Separate and discard any remaining aqueous layer.

- Transfer the chloroform solution to a filter flask and add an equal volume of hexanes (~50 mL) to induce precipitation/crystallization.[3]
- Evaporate the solvent under reduced pressure to obtain the purified **nickel diethyldithiocarbamate** complex.[3]
- Dry the final product under vacuum. The complex has a square-planar geometry and is diamagnetic.[8]

Protocol for Preparation of OER Pre-catalyst on Carbon Cloth

This protocol describes the immobilization of synthesized Ni(dtc)₂ complexes onto a conductive substrate for OER studies.[1]

Materials:

- Synthesized Ni(dtc)₂ complex (e.g., complex 2 from the reference[1])
- Activated Carbon Cloth (CC)
- Nafion solution (5 wt%)
- Ethanol
- Deionized water
- Ultrasonicator

Procedure:

- Prepare a catalyst ink by dispersing 5 mg of the Ni(dtc)₂ complex in a solution containing 450 µL of ethanol, 450 µL of deionized water, and 100 µL of 5 wt% Nafion solution.
- Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
- Cut a piece of activated carbon cloth to the desired dimensions (e.g., 1x1 cm).

- Drop-cast a specific volume of the catalyst ink (e.g., 20 μL) onto the surface of the carbon cloth. This corresponds to a catalyst loading of approximately 0.1 mg cm^{-2} .
- Allow the electrode to dry completely at room temperature before use.

Protocol for Electrochemical Measurements (OER)

This protocol outlines the standard procedure for evaluating the OER performance of the prepared catalyst-modified electrode.^[1]

Apparatus:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working Electrode: The prepared $\text{Ni}(\text{dtc})_2$ -modified carbon cloth.
- Counter Electrode: Platinum wire or graphite rod.
- Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl .
- Electrolyte: 1.0 M aqueous KOH solution.

Procedure:

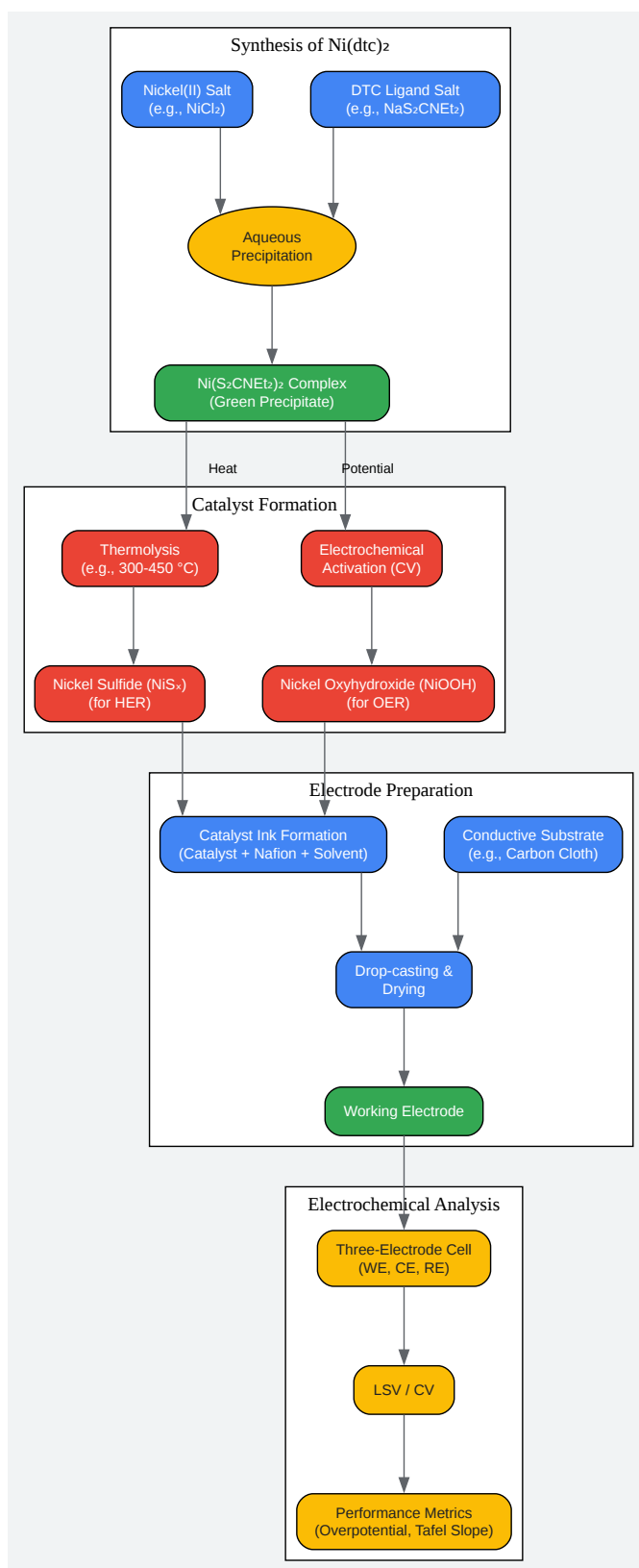
- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
- Fill the cell with 1.0 M KOH electrolyte. Purge the electrolyte with high-purity O_2 or N_2 gas for at least 30 minutes before the measurement to ensure saturation.
- Activation: Perform cyclic voltammetry (CV) scans (e.g., from 0 to 1.0 V vs. SCE) until a stable voltammogram is obtained. This step is crucial for the in-situ formation of the active $\text{Ni}(\text{O})\text{OH}$ species from the $\text{Ni}(\text{dtc})_2$ precursor.^[1]
- Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 5 mV s^{-1}) to minimize capacitive currents. The potential should be swept

from the open-circuit potential towards more positive values.

- Data Analysis:
 - Correct all measured potentials for the iR drop (uncompensated resistance) of the solution.
 - Convert the potential from the reference electrode scale (e.g., SCE) to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{SCE}) + 0.241 \text{ V} + 0.059 \times \text{pH}$.
 - Calculate the overpotential (η) required to achieve a specific current density (e.g., 10 mA cm^{-2}) using the formula: $\eta = E(\text{RHE}) - 1.23 \text{ V}$.
 - Determine the Tafel slope by plotting overpotential (η) versus $\log(\text{current density})$ and fitting the linear portion of the curve.

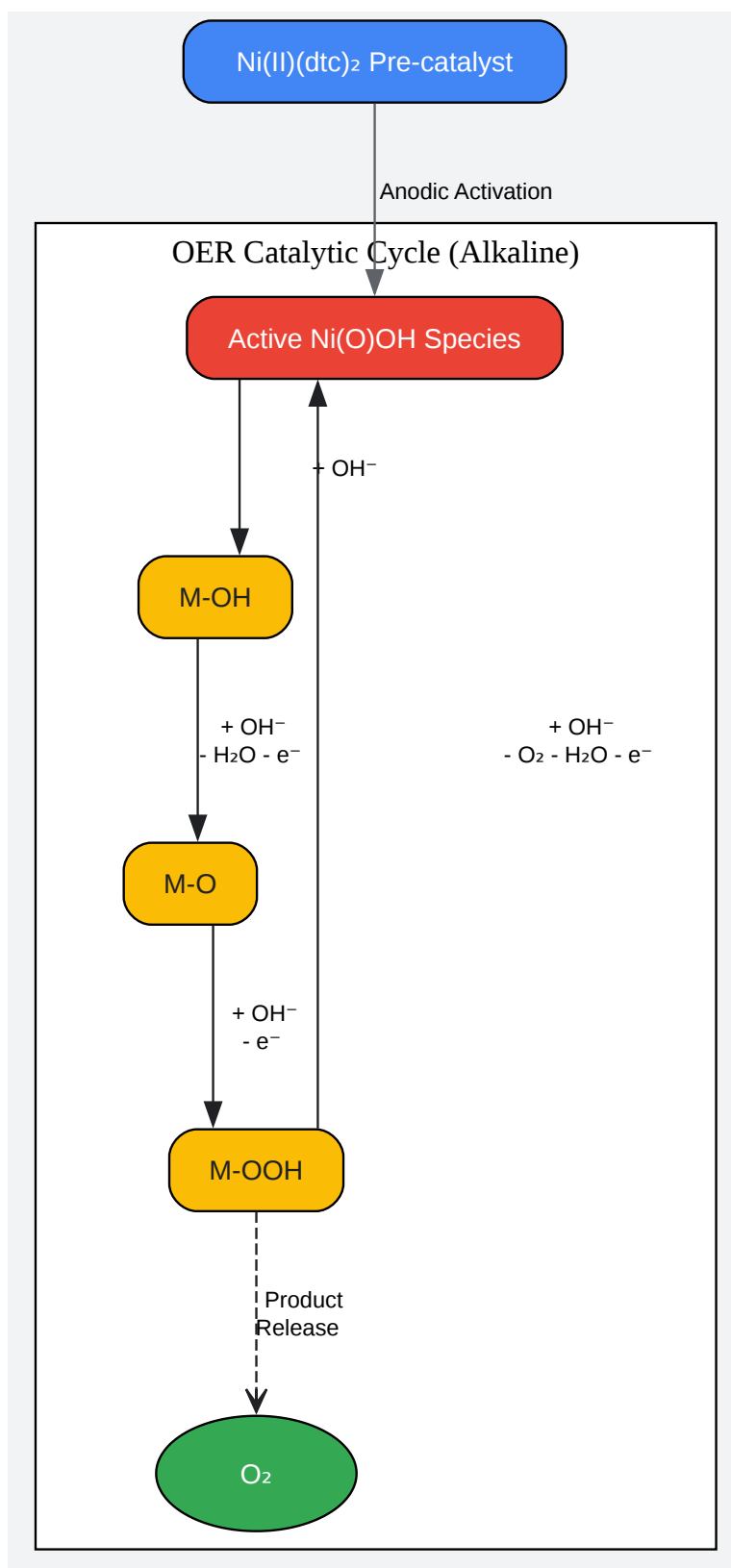
Visualized Workflow and Pathways

The following diagrams illustrate the key processes involved in utilizing **nickel diethyldithiocarbamate** in electrocatalysis.



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Caption: Workflow from Ni(dtc)_2 synthesis to electrocatalytic evaluation.



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Caption: Pathway for OER using a Ni(dtc)_2 -derived catalyst.

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References

- 1. Homoleptic Ni(II) dithiocarbamate complexes as pre-catalysts for the electrocatalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Nickel diethyldithiocarbamate | 14267-17-5 | Benchchem [benchchem.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent dependent spectroscopic and electrochemical studies of nickel (II) diethyldithiocarbamate - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
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